4-(6-Chloropyridazin-3-yl)thiomorpholine

Description

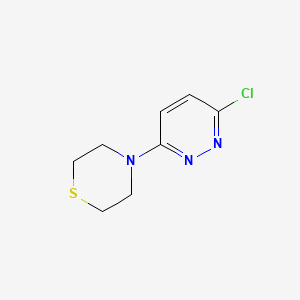

Structure

3D Structure

Properties

IUPAC Name |

4-(6-chloropyridazin-3-yl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKGDNDIGVZXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481817 | |

| Record name | 4-(6-chloropyridazin-3-yl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56392-82-6 | |

| Record name | 4-(6-chloropyridazin-3-yl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 4-(6-Chloropyridazin-3-yl)thiomorpholine

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This compound emerges as a compound of significant interest, embodying the fusion of two "privileged scaffolds": the pyridazine ring and the thiomorpholine moiety. The pyridazine core, a π-deficient aromatic heterocycle, is a recognized feature in numerous bioactive agents, including those with anticancer and anti-inflammatory properties.[1][2] Its nitrogen atoms are adept at forming crucial hydrogen bonds within biological targets.[1]

Simultaneously, the thiomorpholine ring, a saturated heterocycle, offers a distinct set of physicochemical properties compared to its more common oxygen-containing analog, morpholine.[3] The substitution of oxygen with sulfur increases lipophilicity and can introduce a site for metabolic oxidation, which can be strategically exploited in drug development to modulate pharmacokinetic profiles.[4] The thiomorpholine scaffold itself is integral to compounds with a wide array of pharmacological activities, including antitubercular and kinase inhibitory functions.[3][5]

This guide provides a comprehensive technical overview of this compound for researchers and drug development professionals. We will delve into its chemical identity, a validated synthesis protocol, analytical characterization, pharmacological potential, and essential safety considerations, providing a holistic understanding of this valuable research chemical.

Part 1: Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is anchored by its unique Chemical Abstracts Service (CAS) number and its intrinsic molecular properties. These data are critical for procurement, regulatory compliance, and computational modeling.

| Property | Value | Source |

| CAS Number | 56392-82-6 | [6] |

| Molecular Formula | C₈H₁₀ClN₃S | [6] |

| Molecular Weight | 215.7 g/mol | [6] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-(6-chloro-3-pyridazinyl)thiomorpholine | [6] |

| Appearance | Expected to be a solid at room temperature | N/A |

Part 2: Synthesis and Characterization

The synthesis of this compound is predicated on a well-established and robust reaction mechanism: nucleophilic aromatic substitution (SₙAr). This pathway is highly effective for displacing activated halides from electron-deficient aromatic systems like the pyridazine ring.

Synthesis Workflow: Nucleophilic Aromatic Substitution

The core of the synthesis involves the reaction of 3,6-dichloropyridazine with thiomorpholine. The electron-withdrawing nature of the pyridazine nitrogens activates the chlorine atoms towards nucleophilic attack. A non-nucleophilic base is required to quench the HCl generated in situ, driving the reaction to completion.

Detailed Experimental Protocol

This protocol is a representative method based on established chemical principles for SₙAr reactions involving similar heterocyclic systems.[4][7]

-

Reaction Setup: To a stirred solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as acetonitrile (10 mL/mmol), add thiomorpholine (1.1 eq).

-

Addition of Base: Add an excess of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq). The causality here is critical: the base neutralizes the hydrochloric acid byproduct, preventing the protonation of the thiomorpholine nitrogen, which would render it non-nucleophilic and halt the reaction.

-

Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3,6-dichloropyridazine is consumed.

-

Workup: Cool the mixture to room temperature. If a solid base like K₂CO₃ was used, filter the mixture to remove the solids. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any research chemical. The following techniques are standard for characterizing the title compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence and connectivity of protons. The spectrum is expected to show two distinct triplets for the thiomorpholine protons adjacent to the sulfur and nitrogen atoms, respectively, and two doublets in the aromatic region for the pyridazine ring protons.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides information on the carbon framework of the molecule, confirming the number of unique carbon environments.

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight. The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 216.7, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³⁴S).

-

Elemental Analysis: Provides the percentage composition of C, H, N, Cl, and S, which should align with the calculated values for the molecular formula C₈H₁₀ClN₃S.

Part 3: Pharmacological Context and Drug Development Applications

The true value of this compound lies in its potential as a versatile building block for synthesizing more complex, biologically active molecules. Its structure is primed for further chemical modification, particularly at the chloro-position.

The "Privileged Scaffold" Concept

The compound's design leverages the strengths of its constituent parts. This strategic combination is a powerful approach in medicinal chemistry to generate novel compounds with a high probability of biological activity.

Applications in Kinase Inhibitor Development

The morpholine analog of this compound, 4-(6-chloropyridazin-3-yl)morpholine, is explicitly noted as a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[8] The pyridazine core can mimic the hinge-binding motifs required for potent kinase inhibition. The thiomorpholine group can occupy adjacent pockets, and its sulfur atom can serve as a metabolic handle to fine-tune drug properties. The chlorine atom on the pyridazine ring is an ideal reactive handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of structure-activity relationships (SAR).

Role in Anti-inflammatory and Analgesic Research

Pyridazine derivatives have been investigated as multi-target anti-inflammatory agents, targeting enzymes like COX-2 and 5-LOX.[2] Other substituted pyridazines have shown analgesic properties.[9][10] The title compound serves as a valuable starting point for developing novel agents in this therapeutic area.

Part 4: Safety, Handling, and Storage

-

3,6-Dichloropyridazine (Precursor): Classified as toxic if swallowed and an irritant to the skin, eyes, and respiratory system.[11]

-

Thiomorpholine (Precursor): Causes severe skin burns and eye damage and is a combustible liquid.

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Exposure Controls: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a mere collection of atoms; it is a strategically designed chemical tool. Its synthesis from readily available precursors is straightforward, and its structure is ripe for elaboration into novel, high-value drug candidates. By combining the well-documented biological relevance of the pyridazine core with the advantageous physicochemical properties of the thiomorpholine ring, this compound represents a significant entry point for discovery programs targeting a range of diseases, most notably in oncology and inflammation. Its utility underscores the power of modular design in modern medicinal chemistry.

References

-

International Journal of Pharmacy and Pharmaceutical Sciences. synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. [Link]

-

MySkinRecipes. 4-(6-Chloropyridazin-3-yl)morpholine. [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

Amerigo Scientific. 4-(6-chloro-pyridazin-3-yl)-morpholine. [Link]

-

National Center for Biotechnology Information. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]

-

Wikipedia. Thiomorpholine. [Link]

-

MySkinRecipes. 4-(6-Chloropyridazin-3-yl)morpholine | Pyridazine Derivative for Pharma. [Link]

-

National Center for Biotechnology Information. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. [Link]

-

ResearchGate. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

-

MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. [Link]

-

National Center for Biotechnology Information. Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class. [Link]

-

ResearchGate. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Synthesis and pharmacological activity of 4-carbamoyl-6-beta-thienyl-4,5-dihydropyridazin-3-(2H)ones. [Link]

-

National Center for Biotechnology Information. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. [Link]

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry | MDPI [mdpi.com]

- 5. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(6-chloro-3-pyridazinyl)thiomorpholine(SALTDATA: FREE) | 56392-82-6 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-(6-Chloropyridazin-3-yl)morpholine [myskinrecipes.com]

- 9. Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological activity of 4-carbamoyl-6-beta-thienyl-4,5-dihydropyridazin-3-(2H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

4-(6-Chloropyridazin-3-yl)thiomorpholine chemical structure

An In-depth Technical Guide to 4-(6-Chloropyridazin-3-yl)thiomorpholine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into the molecule's chemical structure, physicochemical properties, and detailed synthetic pathways, including the preparation of its key precursor, 3,6-dichloropyridazine. The guide emphasizes the mechanistic principles behind its synthesis, primarily through nucleophilic aromatic substitution, and offers detailed experimental protocols. Furthermore, it explores the spectroscopic techniques for its characterization and discusses its emerging applications as a crucial building block in the development of novel therapeutic agents, particularly kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

This compound is a substituted heterocyclic compound featuring a pyridazine ring linked to a thiomorpholine moiety. The presence of the electron-deficient pyridazine ring, the nucleophilic thiomorpholine, and the reactive chlorine atom makes it a valuable intermediate in organic synthesis.

Chemical Structure and Identifiers

The chemical structure and key identifiers of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 56392-82-6[1] |

| Molecular Formula | C₈H₁₀ClN₃S[1] |

| Molecular Weight | 215.70 g/mol [1] |

| InChI | InChI=1S/C8H10ClN3S/c9-7-1-2-8(11-10-7)12-3-5-14-6-4-12/h1-2H,3-6H2 |

| InChIKey | Not available |

| SMILES | C1CSCCN1C2=CC=C(C=N2)Cl |

Note: The morpholine analog, 4-(6-chloropyridazin-3-yl)morpholine, has the CAS number 17259-32-4 and the molecular formula C₈H₁₀ClN₃O.[2][3][4]

Physicochemical Properties

The thiomorpholine ring, a sulfur-containing analog of morpholine, imparts specific physicochemical properties to the molecule.[5][6] The sulfur atom, being larger and more polarizable than oxygen, can influence the compound's lipophilicity, metabolic stability, and ability to form non-covalent interactions with biological targets.[7] The thiomorpholine ring typically adopts a stable chair conformation.[7]

| Property | Value |

| Physical Form | Solid (predicted) |

| Boiling Point | ~419.1°C (predicted for morpholine analog)[8] |

| Storage Temperature | 2-8°C[4][8] |

Synthesis and Purification

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This section details the synthesis of the key precursor, 3,6-dichloropyridazine, and the subsequent reaction with thiomorpholine.

Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a crucial precursor, and its synthesis typically begins with maleic anhydride and hydrazine hydrate to form 3,6-dihydroxypyridazine (maleic hydrazide).[9] This intermediate is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[9][10][11]

-

Step 1: Synthesis of 3,6-Dihydroxypyridazine. In a round-bottom flask, add maleic anhydride to a solution of hydrazine hydrate in water. Reflux the mixture for several hours.[9] Cool the reaction mixture to allow for the crystallization of 3,6-dihydroxypyridazine. Filter the solid and wash with cold ethanol.[9]

-

Step 2: Chlorination of 3,6-Dihydroxypyridazine. In a well-ventilated fume hood, carefully add 3,6-dihydroxypyridazine to an excess of phosphorus oxychloride.[11] Heat the reaction mixture under reflux for several hours.[10][11] After the reaction is complete, cool the mixture and slowly quench it by pouring it over crushed ice. Neutralize the solution with a base, such as sodium bicarbonate, which will precipitate the crude 3,6-dichloropyridazine.

-

Step 3: Purification. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Caption: Synthesis workflow for 3,6-dichloropyridazine.

Synthesis of this compound via SₙAr

The final step in the synthesis is the nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and thiomorpholine. The electron-deficient nature of the pyridazine ring facilitates the attack by the nucleophilic secondary amine of the thiomorpholine.

The SₙAr mechanism involves two main steps:

-

Nucleophilic Attack: The nitrogen atom of thiomorpholine attacks one of the carbon atoms bearing a chlorine atom on the pyridazine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the pyridazine ring is restored by the elimination of a chloride ion.

The reaction is typically regioselective, with the substitution occurring at one of the chlorine atoms. This selectivity can be influenced by the reaction conditions and the electronic properties of any other substituents on the pyridazine ring.

-

Reaction Setup. In a round-bottom flask, dissolve 3,6-dichloropyridazine in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Addition of Reagents. Add thiomorpholine to the solution, followed by a base (e.g., triethylamine or potassium carbonate) to neutralize the HCl generated during the reaction.

-

Reaction Conditions. Heat the reaction mixture under reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification. Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the pure this compound.

Caption: SₙAr mechanism for the synthesis of the target compound.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring (typically in the aromatic region, δ 6.5-8.5 ppm) and the methylene protons of the thiomorpholine ring (in the aliphatic region, δ 2.5-4.0 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbon atoms of both the pyridazine and thiomorpholine rings.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (215.70 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H, C=C, C-N, and C-Cl bonds.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural features are often found in compounds designed to interact with specific biological targets.

Kinase Inhibitors

The pyridazine scaffold is a common feature in many kinase inhibitors, which are a class of drugs that block the action of protein kinases and are widely used in cancer therapy. The thiomorpholine moiety can occupy specific pockets in the kinase active site, contributing to the potency and selectivity of the inhibitor. The chlorine atom serves as a handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Other Potential Applications

Beyond kinase inhibitors, this compound and its derivatives have been explored for a range of other biological activities, including:

The versatility of the this compound scaffold makes it a promising starting point for the development of new drugs targeting a variety of diseases.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-(6-Chloropyridazin-3-yl)morpholine | CymitQuimica [cymitquimica.com]

- 3. 4-(6-chloro-pyridazin-3-yl)-morpholine - Amerigo Scientific [amerigoscientific.com]

- 4. 17259-32-4|4-(6-Chloropyridazin-3-yl)morpholine|BLD Pharm [bldpharm.com]

- 5. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 6. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 4-(6-Chloropyridazin-3-yl)morpholine [myskinrecipes.com]

- 9. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 10. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 11. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(6-Chloropyridazin-3-yl)thiomorpholine

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Genesis of a Privileged Scaffold Combination

In the landscape of modern medicinal chemistry, the strategic combination of "privileged scaffolds" serves as a cornerstone for the rational design of novel therapeutics.[1][2] These molecular frameworks are recognized for their ability to interact with multiple biological targets, offering a fertile ground for developing potent and selective drug candidates.[1] This guide focuses on 4-(6-Chloropyridazin-3-yl)thiomorpholine , a compound that marries two such scaffolds: the pyridazine ring and the thiomorpholine moiety.

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a prominent feature in numerous agents targeting critical cellular pathways, particularly in oncology.[3][4] Its unique electronic properties enhance aqueous solubility and provide hydrogen bond acceptors that facilitate strong interactions with biological targets.[3] Concurrently, the thiomorpholine moiety, a saturated heterocycle, has gained significant traction as a bioisosteric replacement for the common morpholine ring.[1][5] Substituting oxygen with sulfur alters physicochemical properties like lipophilicity and metabolic stability, offering a powerful tool for fine-tuning a drug candidate's pharmacokinetic profile.[1] Thiomorpholine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6]

This document provides a comprehensive analysis of this compound, moving beyond a simple data sheet. In the absence of extensive public data for this specific molecule, this guide emphasizes the robust, industry-standard methodologies required for its full physicochemical characterization. It is designed to be a practical resource for scientists, explaining not just what to measure, but how and why, ensuring scientific integrity at every step.

Section 1: Molecular Identity and Synthesis

Core Physicochemical Identifiers

The foundational properties of this compound are summarized below. This data is compiled from chemical supplier information and computational predictions, forming the baseline for further experimental validation.

| Property | Value | Source |

| CAS Number | 17259-32-4 | Chemical Vendors |

| Molecular Formula | C₈H₁₀ClN₃S | Chemical Vendors |

| Molecular Weight | 215.70 g/mol | Chemical Vendors |

| Physical Form | Solid | Chemical Vendors |

| InChI Key | QDXCFLKGKSWHMI-UHFFFAOYSA-N | Chemical Vendors |

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

The synthesis of this compound is logically achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established transformation is a cornerstone of heterocyclic chemistry.

The proposed pathway involves the reaction of 3,6-dichloropyridazine with thiomorpholine . The pyridazine ring is electron-deficient, making it susceptible to attack by nucleophiles. The reaction selectivity, where thiomorpholine displaces one of the chlorine atoms, is a key consideration. Studies on related systems, such as 3,6-dichloropyridazine 1-oxide, have shown that sulfur nucleophiles preferentially attack the 6-position.[7][8] This provides a strong rationale for the expected outcome.

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Section 2: Experimental Determination of Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is critical for predicting its pharmacokinetic behavior and guiding formulation development.[9][10] The following sections detail the standard experimental protocols necessary to characterize this compound.

Aqueous Solubility: Kinetic vs. Thermodynamic

Aqueous solubility is a paramount property influencing everything from in vitro assay reliability to oral bioavailability.[11][12] It is essential to distinguish between two key measurements: kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation period when added from a high-concentration DMSO stock. It reflects the solubility under conditions often found in high-throughput screening and is useful for rapid compound assessment.[13][14]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's solid form in a solvent.[15] This is a more time-intensive but crucial measurement for preformulation and understanding the compound's behavior in the gastrointestinal tract.[16][17]

This protocol determines the equilibrium solubility, a critical parameter for lead optimization.[16][18]

-

Preparation: Accurately weigh approximately 1 mg of solid this compound into a glass vial.[15]

-

Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the vial.[15]

-

Equilibration: Seal the vial and place it on a shaker or thermomixer at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[18]

-

Separation: After incubation, centrifuge the sample at high speed to pellet the undissolved solid.

-

Sampling & Analysis: Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates. Analyze the filtrate by a validated HPLC-UV or LC-MS/MS method against a standard curve to determine the concentration.[16]

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH. This is fundamental to its solubility, permeability, and interaction with biological targets.[19] For this compound, the basicity of the thiomorpholine nitrogen and the pyridazine nitrogens will determine its ionization state in physiological environments. Potentiometric titration is a gold-standard method for pKa determination.[20]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low) to a known concentration (e.g., 1 mM).[20]

-

Acidification/Basification: Adjust the initial pH of the solution to the acidic or basic extreme (e.g., pH 2 with 0.1 M HCl) to ensure the compound is fully protonated or deprotonated.[20]

-

Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH).

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve) or the point of inflection in the first derivative of the titration curve.[20]

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties.[21] It is commonly expressed as LogP (for the neutral species) or LogD (at a specific pH, accounting for ionization). Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP.[22][23]

This method correlates a compound's retention time on a nonpolar column with the known LogP values of a set of standards.[23][24]

-

System Setup: Use a C18 reversed-phase HPLC column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Prepare a set of 5-7 standard compounds with well-established LogP values spanning a relevant range. Inject each standard and record its retention time (tᵣ).

-

Calibration Curve: Plot the known LogP values of the standards against their measured retention times (or more accurately, log k', where k' = (tᵣ - t₀)/t₀ and t₀ is the column dead time). A linear relationship should be observed.

-

Sample Analysis: Dissolve this compound in the mobile phase, inject it into the HPLC system under the identical conditions used for the standards, and record its retention time.

-

Calculation: Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its retention time.

Chemical Stability

Assessing the chemical stability of a drug candidate is a regulatory requirement and is crucial for determining its shelf-life and identifying potential degradation products.[25][26] Stability testing involves subjecting the compound to a range of conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[21][27]

This protocol provides an early indication of the compound's stability under stressed conditions.[27]

-

Sample Preparation: Prepare samples of the solid drug substance in vials that mimic the proposed storage container-closure system.[27]

-

Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C / 75% RH ± 5% RH .[28]

-

Time Points: Pull samples for analysis at predetermined time points, such as 0, 1, 3, and 6 months.[28]

-

Analysis: At each time point, analyze the samples using a stability-indicating HPLC method. The analysis should quantify the parent compound (assay) and detect and quantify any degradation products (impurities). Physical properties like appearance should also be noted.[26]

-

Evaluation: A "significant change" (e.g., >5% loss in assay from the initial value, or any specified degradant exceeding its limit) indicates potential stability issues that require further investigation, including studies at intermediate and long-term storage conditions.[27]

Section 3: Biological Context and Potential Applications

The structural components of this compound suggest a strong potential for activity as a kinase inhibitor . The pyridazine scaffold is a well-known hinge-binding motif found in numerous kinase inhibitors targeting pathways crucial for cancer cell proliferation and survival, such as VEGFR, PI3K/Akt/mTOR, and JAK/STAT.[3][29][30]

The thiomorpholine ring acts as a solubilizing group and a vector to explore the solvent-exposed region of the ATP-binding pocket. Its sulfur atom can be oxidized in vivo to the sulfoxide or sulfone, which can alter the compound's polarity, solubility, and binding interactions, a property that can be exploited in pro-drug strategies or to fine-tune the pharmacokinetic profile.[5]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound stands as a molecule of significant interest, embodying a rational design approach by combining two privileged scaffolds. While specific experimental data on its physicochemical properties are not widely published, this guide provides the necessary framework for its comprehensive characterization. By employing the detailed, validated protocols for determining solubility, pKa, lipophilicity, and stability, researchers can generate the high-quality data required to assess its drug-like potential. The insights gained from such studies are indispensable for advancing this, or any similar candidate, through the rigorous pipeline of drug discovery and development.

References

- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [URL: https://www.jcreview.com/admin/Uploads/2021_3_4_2.pdf]

- Benchchem. Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry. [URL: https://www.benchchem.com/pdf/Thiomorpholine-A-Privileged-Scaffold-in-Medicinal-Chemistry.pdf]

- Benchchem. Thiomorpholine and its role as a privileged scaffold in medicinal chemistry. [URL: https://www.benchchem.com/pdf/Thiomorpholine-and-its-role-as-a-privileged-scaffold-in-medicinal-chemistry.pdf]

- ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [URL: https://www.researchgate.net/publication/355427755_Morpholine_and_Thiomorpholine_A_Privileged_scaffold_possessing_diverse_bioactivity_profile]

- De Gruyter. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. [URL: https://www.degruyter.com/document/doi/10.1515/jbcr-2016-0005/html]

- AxisPharm. Kinetic Solubility Assays Protocol. [URL: https://axispharm.com/knowledge-base/kinetic-solubility-assays-protocol/]

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [URL: https://www.creative-bioarray.

- Protocols.io. In-vitro Thermodynamic Solubility. [URL: https://www.protocols.io/view/in-vitro-thermodynamic-solubility-5qpvobq2dl4o/v1]

- Domainex. Thermodynamic Solubility Assay. [URL: https://www.domainex.co.uk/assay-finder/admet-dmpk/thermodynamic-solubility-assay]

- Benchchem. The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. [URL: https://www.benchchem.com/pdf/The-Pivotal-Role-of-Pyridazine-Based-Heterocycles-in-Modern-Medicinal-Chemistry.pdf]

- ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [URL: https://www.researchgate.net/publication/355427755_Morpholine_and_Thiomorpholine_A_Privileged_scaffold_possessing_diverse_bioactivity_profile]

- Bio-protocol. pKa Determination. [URL: https://bio-protocol.org/bio101/e307765]

- De Gruyter. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. [URL: https://www.degruyter.com/document/doi/10.1515/jbcr-2016-0005/html?lang=en]

- PubMed. In-vitro solubility assays in drug discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/18499421/]

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/admet/in-vitro-assays/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- RSC Publishing. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. [URL: https://pubs.rsc.org/en/content/articlelanding/1976/p1/p19760001988]

- RSC Publishing. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. [URL: https://pubs.rsc.org/en/content/articlelanding/1976/p1/p19760001988/unauth]

- PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889241/]

- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [URL: https://www.agilent.

- PubMed. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. [URL: https://pubmed.ncbi.nlm.nih.gov/24480436/]

- Encyclopedia.pub. Methods for Determination of Lipophilicity. [URL: https://encyclopedia.pub/entry/31206]

- PubMed. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [URL: https://pubmed.ncbi.nlm.nih.gov/37591472/]

- PharmaBlock. Pyridazines in Drug Discovery. [URL: https://www.pharmablock.com/media/wysiwyg/Pyridazines_in_Drug_Discovery.pdf]

- Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [URL: https://www.mpb.org.mk/wp-content/uploads/2020/02/mpb-2017-63-2-21-27.pdf]

- ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. [URL: https://www.researchgate.

- Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values. [URL: https://patents.google.

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [URL: https://www.charnwood-discovery.com/in-vitro-bioscience/adme-dmpk/kinetic-solubility/]

- Separation Science. Determination of pKa Values by Liquid Chromatography. [URL: https://www.sepscience.

- PharmaeliX. pKa Value Determination Guidance 2024. [URL: https://pharmaelix.com/pka-value/]

- ResearchGate. LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy | Request PDF. [URL: https://www.researchgate.net/publication/225330836_LogP_measurement_of_a_highly_hydrophobic_properfume_Evaluation_of_extrapolation_of_RP-HPLC_results_and_impact_of_chemical_moieties_on_accuracy]

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. [URL: https://dmpk.wuxiapptec.com/in-vitro-adme-assays/physicochemical-properties/kinetic-thermodynamic-solubility-testing/]

- Pace Analytical. Characterization of Physicochemical Properties. [URL: https://www.pacelabs.

- Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [URL: https://edaegypt.gov.eg/media/s4g45npg/guidelines-on-stability-testing-of-finished-pharmaceutical-products-and-active-drug-substance-year-2022.pdf]

- J-Stage. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. [URL: https://www.jstage.jst.go.jp/article/bpb/42/1/42_b18-00624/_pdf]

- Evotec. Thermodynamic Solubility Assay. [URL: https://www.evotec.com/en/asset-library/downloads/fact-sheets/in-vitro-adme-tox/thermodynamic-solubility-assay-2020.pdf]

- Langhua Pharma. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [URL: https://www.langhuapharma.com/Physicochemical-and-Biopharmaceutical-Characterization-of-Medicinal-Compounds-Drug-Substances.html]

- QualityHub. QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. [URL: https://qualityhub.com/qhub-insights-how-to-set-up-drug-stability-testing-program-for-pharmaceuticals/]

- GMP SOP. Stability testing overview for Pharmaceutical products. [URL: https://gmpsop.com/stability-testing-overview-for-pharmaceutical-products/]

- Creative Biolabs. Physicochemical Characterization. [URL: https://www.creative-biolabs.

- Pharmaguideline. Guidelines for Pharmaceutical Stability Study. [URL: https://www.pharmaguideline.com/2012/10/guidelines-for-pharmaceutical-stability-study.html]

- European Medicines Agency. Stability testing of existing active substances and related finished products. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/stability-testing-existing-active-substances-and-related-finished-products-revision-3_en.pdf]

- International Journal of Pharmacy and Pharmaceutical Sciences. synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. [URL: https://innovareacademics.in/journals/index.php/ijpps/article/viewFile/1126/663]

- WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185. [URL: https://edepot.wur.nl/412217]

- NIH. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955146/]

- Sigma-Aldrich. 3,6-Dichloropyridazine 97 141-30-0. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d73200]

- ResearchGate. (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [URL: https://www.researchgate.

- PubChem. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67331]

- MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [URL: https://www.mdpi.com/1420-3049/27/20/7010]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. langhuapharma.com [langhuapharma.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. evotec.com [evotec.com]

- 18. enamine.net [enamine.net]

- 19. academic.oup.com [academic.oup.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 22. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 23. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. qualityhub.com [qualityhub.com]

- 26. gmpsop.com [gmpsop.com]

- 27. edaegypt.gov.eg [edaegypt.gov.eg]

- 28. ema.europa.eu [ema.europa.eu]

- 29. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 30. img01.pharmablock.com [img01.pharmablock.com]

4-(6-Chloropyridazin-3-yl)thiomorpholine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-(6-Chloropyridazin-3-yl)thiomorpholine in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success.[1][2][3][4][5] Among these, solubility stands out as a critical parameter that dictates a molecule's journey from a laboratory curiosity to a viable therapeutic agent.[1][2][3] Poor solubility can present significant hurdles in formulation, bioavailability, and overall therapeutic efficacy.[2][3] This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry.[6] While specific experimental solubility data for this compound is not extensively available in public literature, this paper will leverage established principles of organic chemistry and field-proven methodologies to provide researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining its solubility profile in various organic solvents.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. A clear understanding of these properties is the first step in predicting and interpreting its solubility behavior.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 56392-82-6 | [7] |

| Molecular Formula | C₈H₁₀ClN₃S | [7] |

| Molecular Weight | 215.7 g/mol | [7] |

| Appearance | Solid (predicted) | Inferred |

| logP (predicted) | 1.5 - 2.5 | Inferred |

| Hydrogen Bond Acceptors | 3 (2 pyridazine N, 1 thiomorpholine N) | Inferred |

| Hydrogen Bond Donors | 0 | Inferred |

The structure reveals a molecule with moderate polarity. The pyridazine and thiomorpholine rings, along with the chlorine atom, contribute to its polar nature. The absence of hydrogen bond donors and the presence of multiple acceptors suggest that its interaction with protic solvents will be primarily through dipole-dipole forces and hydrogen bond acceptance. The predicted logP value indicates a degree of lipophilicity, suggesting potential solubility in less polar organic solvents.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Caption: Factors influencing the solubility of the target compound.

Expected Solubility Profile:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in these solvents. Their high polarity and ability to engage in strong dipole-dipole interactions will effectively solvate the polar regions of the target molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. While the compound cannot act as a hydrogen bond donor, the nitrogen atoms in the pyridazine and thiomorpholine rings can act as hydrogen bond acceptors, facilitating interaction with these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely due to the similar polarities and the presence of a chlorine atom on the target molecule, which can interact favorably with these solvents through dipole-dipole forces.

-

Ethers (e.g., THF, Diethyl Ether): Moderate solubility is predicted. Tetrahydrofuran (THF), being more polar, is expected to be a better solvent than diethyl ether.

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): Low to moderate solubility is anticipated. The aromatic pyridazine ring may have some favorable π-stacking interactions with these solvents, but the overall polarity of the molecule will limit its solubility.

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): Poor solubility is expected. The significant difference in polarity between the compound and these solvents will result in weak intermolecular interactions.

Experimental Determination of Solubility: A Standardized Protocol

To obtain reliable and reproducible solubility data, a well-controlled experimental procedure is essential. The saturation shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[8]

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation:

-

Ensure the this compound solid is pure and has a consistent particle size.

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Prepare a series of glass vials with tight-fitting caps.

-

-

Execution:

-

To each vial, add a known volume (e.g., 1 mL) of the selected organic solvent.

-

Add an excess amount of the solid compound to each vial to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Sample Analysis:

-

After agitation, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Record the temperature at which the solubility was determined.

-

Repeat the experiment in triplicate to ensure the precision of the results.

-

Implications of Solubility Data in a Research and Development Context

The solubility profile of this compound in various organic solvents has significant practical implications:

-

Synthetic Chemistry: Knowledge of solubility is crucial for selecting appropriate solvents for chemical reactions, work-up procedures, and purification by crystallization. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.

-

Preformulation and Formulation Development: For a compound to be developed into an oral dosage form, its solubility in biorelevant media is a key determinant of its absorption and bioavailability.[2][3] Organic solvent solubility data can guide the selection of co-solvents or lipid-based formulation strategies to enhance aqueous solubility.

-

Analytical Method Development: The choice of diluent for preparing analytical standards and samples for techniques like HPLC and NMR is dictated by the compound's solubility.

Conclusion

While specific, publicly available experimental data on the solubility of this compound in organic solvents is limited, a comprehensive understanding of its physicochemical properties allows for a reasoned prediction of its solubility behavior. This guide has provided a theoretical framework for its expected solubility across a range of common organic solvents and a detailed, field-proven experimental protocol for its accurate determination. For researchers and drug development professionals, generating such empirical data is a critical step in advancing this and other promising compounds through the development pipeline, ensuring that formulation and delivery strategies are built on a solid foundation of physicochemical understanding.

References

- Drug Solubility: Significance and symbolism. (2025). Vertex AI Search.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics.

- Solubility and its Importance. (n.d.). Slideshare.

- Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 387-392.

- 4-(6-Chloropyridazin-3-yl)morpholine. (n.d.). CymitQuimica.

- <1236> SOLUBILITY MEASUREMENTS. (n.d.).

- 4-(6-chloro-pyridazin-3-yl)-morpholine. (n.d.). Amerigo Scientific.

- 4-(6-Chloropyridazin-3-yl)

- 4-(6-chloro-3-pyridazinyl)

Sources

- 1. Drug Solubility: Significance and symbolism [wisdomlib.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. Solubility and its Importance.pptx [slideshare.net]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. 4-(6-Chloropyridazin-3-yl)morpholine | Pyridazine Derivative for Pharma [myskinrecipes.com]

- 7. 4-(6-chloro-3-pyridazinyl)thiomorpholine(SALTDATA: FREE) | 56392-82-6 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

4-(6-Chloropyridazin-3-yl)thiomorpholine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 4-(6-Chloropyridazin-3-yl)thiomorpholine

Authored by: Gemini, Senior Application Scientist

Publication Date: January 12, 2026

Abstract

This compound is a heterocyclic building block crucial for synthesizing advanced pharmaceutical and agrochemical agents, particularly kinase inhibitors.[1] The integrity of this compound is paramount for reproducible and reliable research outcomes. This technical guide provides a comprehensive analysis of the chemical stability of this compound, elucidates its potential degradation pathways based on first principles of organic chemistry, and outlines field-proven storage and handling protocols. Furthermore, it details methodologies for researchers to validate compound stability, ensuring the integrity of their experimental systems.

Introduction: The Imperative of Chemical Integrity

In drug discovery and development, the starting materials' purity and stability are foundational. This compound serves as a key intermediate whose structural features—a reactive chloropyridazine ring and a nucleophilic thiomorpholine moiety—confer desirable properties for molecular scaffolding. However, these same features render the molecule susceptible to degradation if not handled and stored correctly. The presence of degradants can lead to inconsistent biological data, failed syntheses, and the misinterpretation of structure-activity relationships (SAR). This guide is designed for researchers, chemists, and drug development professionals to provide a deep understanding of the factors governing the stability of this molecule and to establish robust protocols for its management.

Physicochemical Properties

A baseline understanding of the compound's physical and chemical properties is essential for its proper handling. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 56392-82-6 | [2] |

| Molecular Formula | C₈H₁₀ClN₃S | [2] |

| Molecular Weight | 215.70 g/mol | [2] |

| Appearance | Solid | [3] |

| Boiling Point | ~419.1°C (Predicted) | [1] |

| Purity | Typically ≥95% | [2] |

| SMILES | Clc1ccc(nn1)N2CCSCC2 | [4] |

| InChI Key | QDXCFLKGKSWHMI-UHFFFAOYSA-N (Morpholine analog) | [3][4] |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily dictated by two functional domains: the electrophilic 6-chloropyridazine ring and the oxidizable thiomorpholine moiety. While specific degradation studies on this exact molecule are not widely published, its degradation pathways can be predicted based on established chemical principles for these functional groups.[5][6]

Hydrolytic Instability

The carbon-chlorine bond on the electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The primary nucleophile of concern during storage and in aqueous experimental media is water, leading to hydrolysis.

-

Mechanism: The electron-withdrawing nature of the ring nitrogens activates the C-Cl bond towards nucleophilic attack. This reaction is often accelerated by acidic or basic conditions.

-

Degradation Product: The primary product would be 4-(6-hydroxypyridazin-3-yl)thiomorpholine, replacing the chlorine atom with a hydroxyl group. This impurity has significantly different polarity and reactivity, which can interfere with subsequent reactions or biological assays.

Oxidative Instability

The sulfur atom in the thiomorpholine ring is a nucleophilic center susceptible to oxidation.[7] This is a common liability for thioether-containing compounds.

-

Mechanism: Exposure to atmospheric oxygen, peroxides (often found in aged solvents like THF or diethyl ether), or other oxidizing agents can lead to a two-step oxidation.

-

Degradation Products: The initial oxidation product is the corresponding sulfoxide , this compound S-oxide. Further oxidation yields the sulfone , this compound S,S-dioxide. The introduction of these polar functional groups drastically alters the compound's physicochemical properties, including solubility, lipophilicity, and its ability to act as a hydrogen bond acceptor.

Photostability

Heteroaromatic compounds, particularly those containing halogens, can be sensitive to light, especially UV radiation.[8]

-

Mechanism: Photodegradation can proceed through various pathways, including homolytic cleavage of the C-Cl bond to generate radical intermediates, which can then react with solvents or other molecules to form a cascade of impurities.[8]

-

Causality: While less common under standard laboratory lighting, prolonged exposure or storage in transparent containers on a lab bench can initiate this degradation pathway.

Diagram 1: Predicted degradation pathways for this compound.

Recommended Storage and Handling Conditions

To mitigate the degradation risks detailed above, a multi-faceted approach to storage and handling is required. The following protocols are based on supplier safety data sheets for analogous compounds and chemical first principles.[9][10]

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C. Short-term: 2-8°C. | Reduces rates of all chemical reactions, including hydrolysis and oxidation.[1][9] |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation of the thiomorpholine sulfur and minimizes contact with atmospheric moisture.[9][10] |

| Light | Store in an amber, light-proof container. | Protects the molecule from potential photodegradation.[5] |

| Moisture | Use a tightly sealed container. Store in a desiccator or dry environment. | The compound is likely hygroscopic; this prevents hydrolysis of the chloropyridazine ring. |

| Handling | Equilibrate container to room temperature before opening. Handle in a glove box or under a stream of inert gas if possible. Use fresh, peroxide-free solvents for making solutions. | Prevents condensation of atmospheric moisture onto the cold solid. Minimizes exposure to air and moisture. Avoids introducing oxidizing agents.[11] |

Experimental Protocols for Stability Assessment

To ensure the integrity of experimental results, researchers should validate the stability of their own compound lots. A forced degradation study is an essential tool for this purpose.

Protocol: Forced Degradation (Stress Testing)

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and the analytical signatures of the resulting degradants.

Methodology:

-

Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile.

-

Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber HPLC vials for each condition:

-

Acid Hydrolysis: Add 0.1 M HCl.

-

Base Hydrolysis: Add 0.1 M NaOH.

-

Oxidation: Add 3% H₂O₂.

-

Thermal: Heat the stock solution at 60°C.

-

Photolytic: Expose the stock solution to a calibrated UV light source (e.g., 254 nm).

-

Control: Keep one vial of the stock solution at 4°C, protected from light.

-

-

Incubation: Incubate all samples for a defined period (e.g., 24 hours).

-

Neutralization & Quenching: After incubation, neutralize the acid and base samples. Quench the oxidative reaction if necessary.

-

Analysis: Analyze all samples, including the control, by a stability-indicating HPLC-UV method. Use LC-MS to obtain mass information on any new peaks that appear.

-

Interpretation: Compare the chromatograms of the stressed samples to the control. A loss of the parent peak area and the appearance of new peaks indicate degradation. The conditions under which degradation occurs confirm the compound's liabilities.

Diagram 2: Experimental workflow for a forced degradation study.

Conclusion

This compound is a valuable but sensitive chemical intermediate. Its stability is governed by its susceptibility to hydrolysis at the chloropyridazine ring and oxidation at the thiomorpholine sulfur. Adherence to stringent storage and handling protocols—specifically, protection from moisture, oxygen, light, and elevated temperatures—is critical to preserving its chemical integrity. Researchers are strongly encouraged to perform stability assessments on their own lots to ensure the validity and reproducibility of their scientific work. By understanding and controlling these variables, the scientific community can use this important building block with confidence.

References

-

PubMed. WS 2 significantly enhances the degradation of sulfachloropyridazine by Fe(III)/persulfate. Available from: [Link]

-

Amerigo Scientific. 4-(6-chloro-pyridazin-3-yl)-morpholine Product Page. Available from: [Link]

-

MySkinRecipes. 4-(6-Chloropyridazin-3-yl)morpholine Product Page. Available from: [Link]

-

PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Available from: [Link]

-

National Institutes of Health (NIH). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. Available from: [Link]

-

ResearchGate. Direct and Activated Chlorine Dioxide Oxidation for Micropollutant Abatement: A Review on Kinetics, Reactive Sites, and Degradation Pathway. Available from: [Link]

-

International Journal of Pharmaceutical Research & Analysis. synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available from: [Link]

-

A1A Reagents. 4-(6-chloro-3-pyridazinyl)thiomorpholine, 95% Purity, C8H10ClN3S, 5 grams. Available from: [Link]

Sources

- 1. 4-(6-Chloropyridazin-3-yl)morpholine [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-(6-Chloropyridazin-3-yl)morpholine | CymitQuimica [cymitquimica.com]

- 4. 4-(6-chloro-pyridazin-3-yl)-morpholine - Amerigo Scientific [amerigoscientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

4-(6-Chloropyridazin-3-yl)thiomorpholine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-(6-Chloropyridazin-3-yl)thiomorpholine

Authored by: A Senior Application Scientist

Introduction: Unveiling a Scaffold of Medicinal Importance

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule this compound emerges from this strategy, merging two moieties of significant pharmacological interest: the pyridazine ring and the thiomorpholine group. Pyridazine derivatives are recognized for a wide spectrum of biological activities, including anticancer and antimicrobial properties, owing to the unique electronic properties of the 1,2-diazine system.[1][2][3] The pyridazine core is a π-deficient aromatic skeleton with basic nitrogen atoms that can participate in crucial hydrogen bonding interactions with biological targets.[3]

Concurrently, the thiomorpholine moiety, a sulfur-containing analog of morpholine, offers a distinct set of physicochemical properties.[4] Replacing the oxygen of morpholine with sulfur increases lipophilicity and introduces a "metabolically soft spot" that can be strategically exploited in drug metabolism studies.[5] This makes the thiomorpholine group a valuable component for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

The title compound, this compound, is therefore a key intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[7] Its precise structural characterization is not merely an academic exercise but a critical prerequisite for its use in drug development. An unambiguous understanding of its structure, purity, and properties, derived from spectral data, ensures the integrity and reproducibility of subsequent research.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As experimental data for this specific compound is not widely published, the following sections synthesize predictive data based on established principles of spectroscopy and empirical data from closely related analogs.[1] The methodologies and interpretations are presented from the perspective of applied science, focusing on the causality behind experimental choices and the practical application of the data for researchers in medicinal chemistry and drug development.

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The diagram below illustrates the connectivity and numbering of this compound.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H NMR and the chemical shifts in ¹³C NMR, we can confirm the precise connectivity of the atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridazine ring and the thiomorpholine ring. The pyridazine protons will appear in the aromatic region, while the thiomorpholine protons will be in the aliphatic region.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.2 - 7.4 | Doublet (d) | 1H | H-5 (pyridazine) | Located on the pyridazine ring, adjacent to H-4. Its chemical shift is influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine atom. |

| ~ 6.8 - 7.0 | Doublet (d) | 1H | H-4 (pyridazine) | Adjacent to H-5, its signal will be a doublet. It is typically upfield relative to H-5 due to its position relative to the substituents. |

| ~ 3.8 - 4.0 | Triplet (t) | 4H | -N-(CH₂)₂- | These are the four protons on the carbon atoms adjacent to the nitrogen of the thiomorpholine ring. They are deshielded by the adjacent nitrogen atom. |

| ~ 2.7 - 2.9 | Triplet (t) | 4H | -S-(CH₂)₂- | These are the four protons on the carbon atoms adjacent to the sulfur atom of the thiomorpholine ring. They are less deshielded than the protons next to the nitrogen.[5] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides critical information on the number and chemical environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 160 | C3 (pyridazine) | Carbon atom directly attached to the thiomorpholine nitrogen. It is significantly deshielded due to its position between two nitrogen atoms. |

| ~ 155 | C6 (pyridazine) | Carbon atom bonded to the chlorine atom. Halogen substitution causes a strong deshielding effect. |

| ~ 130 | C5 (pyridazine) | Aromatic carbon, its shift is typical for pyridazine ring carbons. |

| ~ 118 | C4 (pyridazine) | Aromatic carbon, expected to be in a similar region to C5. |

| ~ 50 | -N-(C H₂)₂- | Aliphatic carbons adjacent to the nitrogen atom in the thiomorpholine ring.[5] |

| ~ 26 | -S-(C H₂)₂- | Aliphatic carbons adjacent to the sulfur atom, which is less electronegative than nitrogen, resulting in a more upfield signal.[5] |

Experimental Protocol: NMR Data Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data.

Caption: Standard workflow for NMR spectral acquisition and processing.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.[5] Chloroform-d is often chosen for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the tube in a 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and peak shape.

-

Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 16-32) should be averaged to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans (1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to its aromatic and aliphatic components.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| ~ 3100 - 3000 | C-H Stretch | Aromatic (pyridazine) | Characteristic stretching vibrations for sp² C-H bonds on the aromatic ring.[8] |

| ~ 2960 - 2850 | C-H Stretch | Aliphatic (thiomorpholine) | Symmetric and asymmetric stretching vibrations for sp³ C-H bonds in the thiomorpholine ring.[6] |

| ~ 1600 - 1550 | C=N / C=C Stretch | Aromatic Ring | These strong absorptions are characteristic of the pyridazine ring system, arising from the stretching of the carbon-carbon and carbon-nitrogen double bonds.[8] |

| ~ 1350 - 1250 | C-N Stretch | Aryl-Amine & Aliphatic Amine | Stretching vibration for the C-N bond connecting the pyridazine ring to the thiomorpholine nitrogen, and the C-N bonds within the thiomorpholine ring. |

| ~ 1100 - 1000 | C-Cl Stretch | Chloro-aromatic | The stretching vibration of the carbon-chlorine bond is typically found in this region. |

| ~ 700 - 600 | C-S Stretch | Thioether | The carbon-sulfur bond vibration is often weak and appears in the lower frequency region of the spectrum.[6] |

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.

Caption: Workflow for IR spectral acquisition using an ATR accessory.

Methodology:

-

Instrument Preparation: Ensure the crystal of the ATR accessory on the FTIR spectrometer is clean.

-

Background Scan: Perform a background scan with nothing on the crystal. This is crucial as it measures the spectrum of the ambient environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Acquisition: Use the instrument's pressure arm to press the sample firmly against the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

-

Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₈H₁₀ClN₃S), the mass spectrum will be highly informative.

-

Molecular Weight: 229.0338 g/mol (monoisotopic mass)

-

Technique of Choice: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar, heterocyclic molecule, as it typically keeps the molecular ion intact.

Table 4: Predicted Key Ions in ESI-MS (Positive Mode)

| m/z Value | Ion | Rationale |

|---|---|---|

| 230.0411 | [M+H]⁺ | The protonated molecular ion. This will be the base peak or a very prominent peak in the spectrum. |

| 232.0381 | [M+2+H]⁺ | The isotopic peak corresponding to the presence of the ³⁷Cl isotope. The intensity ratio of the [M+H]⁺ to [M+2+H]⁺ peaks will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom. |

| ~127 | [C₄H₂ClN₂]⁺ | A likely fragment resulting from the cleavage of the C-N bond between the pyridazine and thiomorpholine rings. |

| ~103 | [C₄H₉NS]⁺ | A fragment corresponding to the charged thiomorpholine ring following cleavage. |

Experimental Protocol: Mass Spectrometry Data Acquisition

A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap provides highly accurate mass measurements, which can be used to confirm the elemental composition.

Caption: General workflow for LC-MS/MS data acquisition and analysis.

Methodology:

-